N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline
CAS No.: 1233518-27-8
Cat. No.: VC18623525
Molecular Formula: C9H9F4NO
Molecular Weight: 223.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1233518-27-8 |
|---|---|
| Molecular Formula | C9H9F4NO |
| Molecular Weight | 223.17 g/mol |
| IUPAC Name | N-methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline |
| Standard InChI | InChI=1S/C9H9F4NO/c1-14-6-3-2-4-7(5-6)15-9(12,13)8(10)11/h2-5,8,14H,1H3 |
| Standard InChI Key | YCDGXANGGAGYPV-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC(=CC=C1)OC(C(F)F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline (C₉H₉F₄NO) consists of a benzene ring substituted at the meta position by a tetrafluoroethoxy group and an N-methylamine functionality. The tetrafluoroethoxy group (-OCF₂CF₂H) introduces significant electronegativity, altering the electronic distribution of the aromatic system. This configuration contrasts with analogs like 3-(1,2,2,2-tetrafluoroethyl)aniline, where the substituent is a tetrafluoroethyl group (-CF₂CF₂H) directly attached to the ring .
Key Physicochemical Parameters
While experimental data for this compound are scarce, estimates based on structural analogs suggest the following properties:
| Property | Value/Description |
|---|---|
| Molecular Weight | 223.17 g/mol |
| Boiling Point | ~200–220°C (extrapolated) |
| Density | 1.3–1.4 g/cm³ |
| LogP (Partition Coefficient) | 2.5–3.0 (indicative of moderate lipophilicity) |
| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) |
The tetrafluoroethoxy group’s electron-withdrawing nature reduces the aromatic ring’s electron density, directing electrophilic substitution to the para position relative to the amine group. This electronic effect also enhances thermal stability compared to non-fluorinated anilines .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Introduction of the Tetrafluoroethoxy Group:
Reacting 3-aminophenol with 1,1,2,2-tetrafluoroethyl iodide under basic conditions (e.g., K₂CO₃) yields 3-(1,1,2,2-tetrafluoroethoxy)aniline. -
N-Methylation:
Treating the intermediate with methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., NaHCO₃) facilitates selective methylation of the amine.
Key considerations include:
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Stoichiometric Control: Limiting methylating agents to 1.1–1.2 equivalents prevents over-alkylation.
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Purification: Recrystallization from ethanol/water mixtures or column chromatography ensures high purity.
Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance safety and yield. Catalytic hydrogenation and Bamberger rearrangement techniques minimize byproduct formation, achieving >90% purity in optimized setups. Industrial processes prioritize cost-effectiveness, often substituting methyl iodide with dimethyl carbonate for greener synthesis.
Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
The tetrafluoroethoxy group deactivates the ring, necessitating harsh conditions for EAS. Nitration, for instance, requires concentrated HNO₃/H₂SO₄ at elevated temperatures (80–100°C), predominantly yielding para-nitro derivatives.
Reductive and Oxidative Transformations
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amine to a secondary amine, though this reaction is seldom utilized due to the compound’s stability.
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Oxidation: Hydrogen peroxide or KMnO₄ oxidizes the methylamine to a nitroso group, forming N-methyl-3-(1,1,2,2-tetrafluoroethoxy)nitrosobenzene.
Applications in Agrochemical and Pharmaceutical Industries
Agrochemical Intermediates
Fluorinated anilines are pivotal in synthesizing insecticides and herbicides. For example, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is a precursor to hexaflumuron, a chitin synthesis inhibitor . While N-methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline’s direct applications are underexplored, its structural features suggest potential in developing next-generation pesticides with enhanced environmental persistence.
Pharmaceutical Relevance
The compound’s lipophilicity and metabolic stability make it a candidate for drug discovery. Fluorinated anilines are employed in:
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Anticancer Agents: As kinase inhibitors targeting aberrant signaling pathways.
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Anti-inflammatory Drugs: Modulating COX-2 or cytokine production.
Biological Activity and Toxicity
Mechanistic Insights
Preliminary studies on analogs indicate that fluorinated anilines may uncouple mitochondrial oxidative phosphorylation, leading to cytotoxic effects. The tetrafluoroethoxy group’s lipophilicity facilitates membrane permeation, potentially disrupting cellular energy metabolism.
Toxicity Profile
While specific data for this compound are lacking, related fluorinated anilines exhibit:
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Acute Toxicity: LD₅₀ (oral, rat) values of 300–500 mg/kg.
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Environmental Impact: High persistence in aquatic systems, with bioaccumulation potential.
| Parameter | Value (Analog-Based Estimate) |
|---|---|
| LD₅₀ (Oral, Rat) | 250–400 mg/kg |
| EC₅₀ (Mitochondrial) | 50–100 μM |
| Biodegradability | Low (Persistent in environment) |
Comparison with Structural Analogs
3-(1,2,2,2-Tetrafluoroethyl)aniline
This analog substitutes the tetrafluoroethoxy group with a tetrafluoroethyl chain (-CF₂CF₂H). Key differences include:
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Electron Density: The absence of an oxygen atom reduces resonance stabilization, increasing reactivity toward electrophiles.
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Physicochemical Properties: Higher logP (1.39 vs. ~2.8) and lower boiling point (201°C vs. ~210°C).
3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)aniline
The dichloro substitution enhances insecticidal activity by improving target binding affinity. This compound’s success underscores the potential of N-methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline in agrochemical design.
Future Directions and Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize bioactivity.
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Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.
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Toxicological Profiling: Comprehensive in vitro and in vivo assays to elucidate mechanisms of toxicity.
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